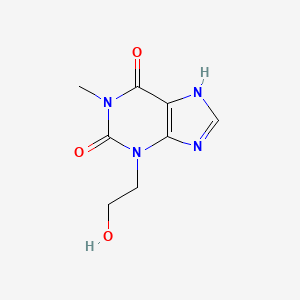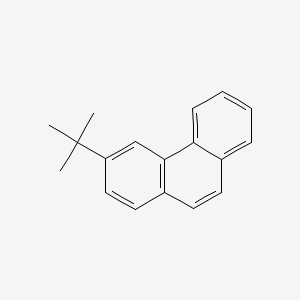
3-Tert-butylphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butylphenanthrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It consists of a phenanthrene backbone with a tert-butyl group attached at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylphenanthrene typically involves the alkylation of phenanthrene with tert-butylating agents under Friedel-Crafts conditions. The reaction can be carried out using tert-butyl alcohol in the presence of trifluoroacetic acid or tert-butyl chloride, catalyzed by titanium tetrachloride (TiCl₄), iron(III) chloride (FeCl₃) with nitromethane (CH₃NO₂), or aluminum chloride (AlCl₃) with nitromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Tert-butylphenanthrene undergoes various chemical reactions, including:
Reduction: When treated with lithium aluminum hydride, it can be reduced to 9,10-dihydrophenanthrene.
Substitution: It can undergo halogenation, sulfonation, nitration, and acylation reactions.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide, molybdenum acetylacetonate.
Reduction: Lithium aluminum hydride.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: Various halogenated, sulfonated, nitrated, and acylated derivatives.
Applications De Recherche Scientifique
3-Tert-butylphenanthrene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-tert-butylphenanthrene involves its interaction with molecular targets through various pathways:
Comparaison Avec Des Composés Similaires
- 2-tert-butylphenanthrene
- 2,6-di-tert-butylphenanthrene
- 2,7-di-tert-butylphenanthrene
- 3,6-di-tert-butylphenanthrene
Comparison: 3-Tert-butylphenanthrene is unique due to the position of the tert-butyl group, which influences its reactivity and properties. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
33240-33-4 |
|---|---|
Formule moléculaire |
C18H18 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
3-tert-butylphenanthrene |
InChI |
InChI=1S/C18H18/c1-18(2,3)15-11-10-14-9-8-13-6-4-5-7-16(13)17(14)12-15/h4-12H,1-3H3 |
Clé InChI |
CDHUZDOFTZCURN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=CC3=CC=CC=C32)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
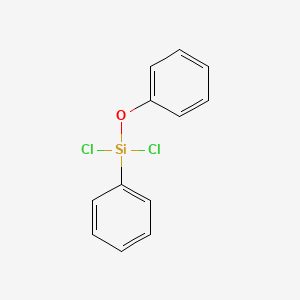
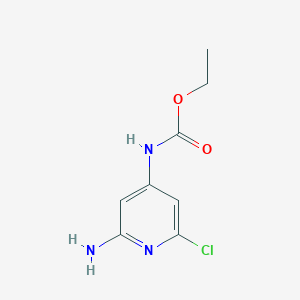
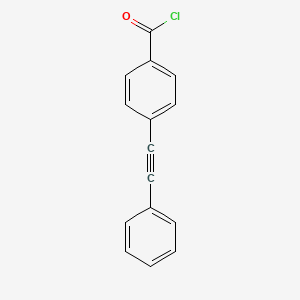
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
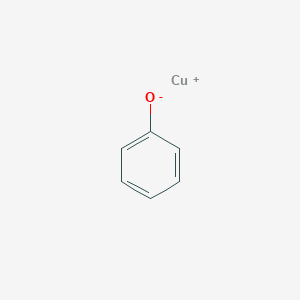


![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)

